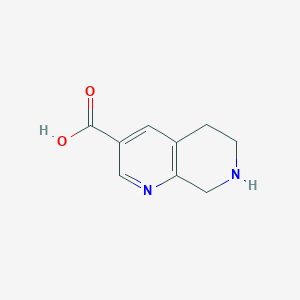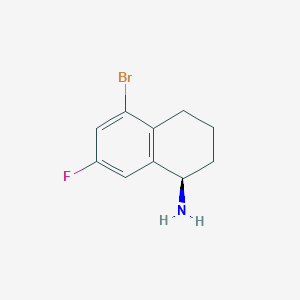
(R)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring both bromine and fluorine substituents on a tetrahydronaphthalene backbone, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a naphthalene derivative, followed by reduction and amination steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help maintain consistent reaction conditions and improve overall yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often employing hydrogen gas and a palladium catalyst, can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, using reagents such as sodium azide or potassium cyanide, resulting in the formation of azides or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated tetrahydronaphthalene derivatives.
Substitution: Azides or nitriles.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ®-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with potentially different biological activities.
5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: A hydroxylated analog with different chemical reactivity.
5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid: An oxidized derivative with distinct properties.
Uniqueness: ®-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine stands out due to its specific stereochemistry and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
(1R)-5-bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1 |
InChI Key |
AIJXLYPSAJHLFZ-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)F)Br)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


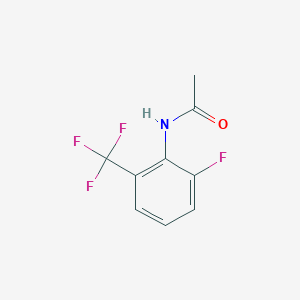
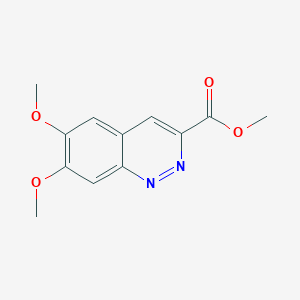
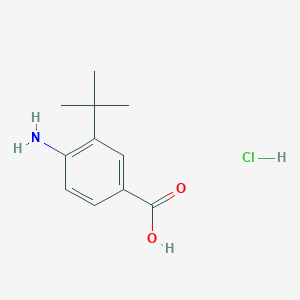
![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)
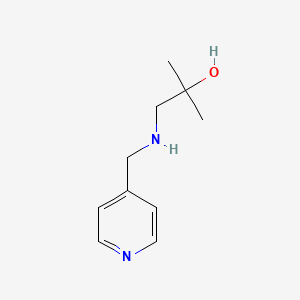

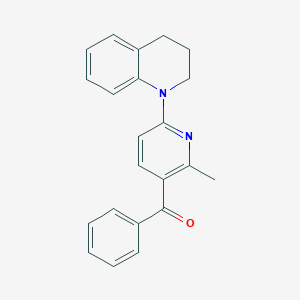

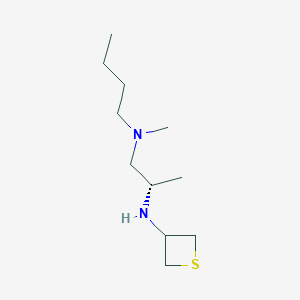

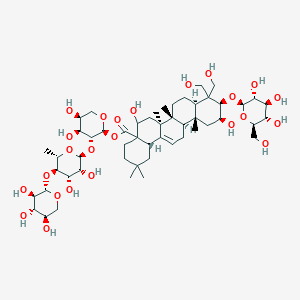
![6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B15231165.png)
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B15231171.png)
